molecular formula C17H15FN2O2S2 B2728858 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941981-56-2

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2728858
CAS No.: 941981-56-2
M. Wt: 362.44
InChI Key: GEWLSEFCYOSHOZ-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a thiazole ring, a furan ring, and a fluorobenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Introduction of the Fluorobenzyl Group: Using a nucleophilic substitution reaction to attach the 4-fluorobenzyl group to the thiazole ring.

    Attachment of the Furan Ring: Coupling the furan-2-ylmethyl group to the thiazole derivative through an amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring or the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The fluorobenzyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets such as bacteria, viruses, or cancer cells.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
  • 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide

Uniqueness

The presence of the 4-fluorobenzyl group in 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLSEFCYOSHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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